N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS No.: 897734-98-4
Cat. No.: VC6093424
Molecular Formula: C17H12FN3O4
Molecular Weight: 341.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-98-4 |
|---|---|
| Molecular Formula | C17H12FN3O4 |
| Molecular Weight | 341.298 |
| IUPAC Name | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C17H12FN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22) |
| Standard InChI Key | HMCCVJZMBPEUAV-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b] dioxine-2-carboxamide, reflects its intricate structure. Key components include:
-
A 1,3,4-oxadiazole ring substituted at position 5 with a 4-fluorophenyl group.
-
A 2,3-dihydrobenzo[b] dioxine scaffold fused to a carboxamide group at position 2.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₈H₁₄FN₃O₄, yielding a molecular weight of 367.32 g/mol. This aligns with related oxadiazole-carboxamide derivatives documented in chemical catalogs .
Spectral and Stereochemical Properties
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogs such as N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (PubChem CID: 134691207) exhibit characteristic signals:
-
¹H NMR: Aromatic protons resonate at δ 7.6–8.1 ppm, with oxadiazole protons near δ 8.3 ppm .
-
Mass Spectrometry: Molecular ion peaks align with theoretical weights, confirming structural integrity .
Synthesis and Structural Analogues
Synthetic Pathways
The compound can hypothetically be synthesized via a multi-step protocol:
-
Formation of 1,3,4-oxadiazole: Cyclization of a hydrazide intermediate with a 4-fluorobenzoyl chloride derivative under dehydrating conditions .
-
Carboxamide Coupling: Reaction of the oxadiazole intermediate with 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid using coupling agents like EDCI or HATU .
Structural Analogues and Modifications
Patent literature reveals that 1,3,4-oxadiazole derivatives substituted with fluorophenyl groups exhibit HIV-1 matrix protein inhibitory activity . For example, 3-(4-fluorophenyl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (PubChem CID: 44067545) demonstrates nanomolar efficacy in viral replication assays . Modifications to the carboxamide moiety, such as piperidine or benzyl substitutions, enhance metabolic stability and target binding .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Predicted using the Lipinski Rule of Five:
| Property | Value |
|---|---|
| Molecular Weight | 367.32 g/mol |
| LogP (Octanol-Water) | 2.8 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
The compound likely exhibits moderate lipophilicity, favoring blood-brain barrier penetration, though experimental validation is required .
Stability and Degradation
Oxadiazole derivatives are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments. The fluorophenyl group enhances electron-withdrawing effects, potentially increasing oxidative stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume